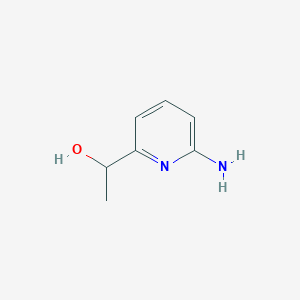

1-(6-Aminopyridin-2-yl)ethanol

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

1-(6-aminopyridin-2-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-5(10)6-3-2-4-7(8)9-6/h2-5,10H,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXTSQYYVINKIRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC(=CC=C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Positional Isomerism and Structural Analogs of Aminopyridine-ethanols

The chemical properties and biological functions of substituted pyridines are highly dependent on the arrangement of functional groups around the aromatic ring. This concept, known as positional isomerism, is crucial for understanding the structure-activity relationships within a class of compounds. Positional isomers are molecules that share the same molecular formula but differ in the position of their substituents on the parent chain.

In the context of aminopyridine-ethanols, several positional isomers of 1-(6-Aminopyridin-2-yl)ethanol exist, each with a distinct substitution pattern on the pyridine ring. The specific placement of the amino and ethanol groups influences the molecule's electronic properties, reactivity, and three-dimensional shape.

Beyond positional isomers, structural analogs are compounds that share a similar core structure but differ in their functional groups or skeletal framework. These analogs are instrumental in medicinal chemistry for optimizing the properties of a lead compound. For instance, the hydroxyl group of this compound can be oxidized to a ketone, yielding 1-(6-Aminopyridin-2-yl)ethanone . This modification alters the molecule's hydrogen bonding capacity and reactivity. smolecule.com Further modifications can introduce different ring systems or side chains, leading to a broad family of related molecules with diverse potential applications.

Interactive Table 1: Comparison of this compound with its Positional Isomers and Structural Analogs

| Compound Name | CAS Number | Molecular Formula | Key Structural Difference from this compound |

| This compound | 146859-53-2 | C₇H₁₀N₂O | Reference compound. |

| 1-(2-Amino-pyridin-4-yl)-ethanol | 1187932-55-3 | C₇H₁₀N₂O | Positional isomer; amino and ethanol groups are at positions 2 and 4, respectively. sigmaaldrich.com |

| 1-(6-Aminopyridin-3-yl)benzoic acid | 779315-67-2 | C₁₂H₁₀N₂O₂ | A related positional isomer concept where a benzoic acid group is present at the 3-position instead of an ethanol group. |

| 1-(6-Aminopyridin-2-yl)ethanone | 1060801-23-1 | C₇H₈N₂O | Structural analog; the hydroxyl group is replaced by a carbonyl group (ketone). |

| (6-Aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone | 613678-03-8 | C₁₂H₁₇N₃O | Structural analog; features a more complex piperidine-methanone substituent instead of the ethanol group, used in the synthesis of 5-HT1F agonists. smolecule.com |

| 1-[(6-Aminopyridin-2-yl)methyl]-3-(propan-2-yl)urea | 2138014-60-3 | C₁₀H₁₆N₄O | Structural analog; the ethanol group is replaced by a methyl-urea substituent. chemsrc.com |

| 1-(6-Aminopyridin-2-yl)-3-(4-nitrophenyl) urea | Not Available | C₁₂H₁₁N₅O₃ | Structural analog derived from 2,6-diaminopyridine; the second amino group is converted into a nitrophenyl urea. Studied for its sensor capabilities and molecular structure. scispace.comresearchgate.net |

| 1-(6-Aminopyridin-2-yl)-3-(3-(triethoxysilyl)propyl)urea | Not Available | C₁₅H₂₈N₄O₄Si | Structural analog derived from 2,6-diaminopyridine; the second amino group is functionalized with a silylated propyl urea chain for incorporation into organosilica nanoparticles. researchgate.netresearchgate.net |

Research Significance of 1- 6-aminopyridin-2-yl Ethanol Within Heterocyclic Chemistry

The significance of 1-(6-Aminopyridin-2-yl)ethanol in heterocyclic chemistry stems primarily from its role as a versatile synthetic building block. smolecule.com The presence of three key features—the aromatic pyridine ring, a nucleophilic amino group, and a reactive hydroxyl group—makes it a valuable precursor for constructing more complex molecules with potential applications in medicine and materials science. rsc.org

Aminopyridine-based structures are known to interact with a wide range of biological targets, and derivatives have been explored for various therapeutic areas. rsc.org For instance, research into related 2-aminopyridine derivatives has led to the development of potent inhibitors for Janus kinase 2 (JAK2) and ROS1/ALK, which are important targets in cancer therapy. tandfonline.comtandfonline.com While direct biological data on this compound is not extensively published, its structural similarity to these active compounds suggests its potential as a scaffold for new drug discovery programs.

A notable application highlighting its utility is in the synthesis of functionalized organosilica nanoparticles. A derivative, 1-(6-aminopyridin-2-yl)-3-(3-(triethoxysilyl)propyl)urea , was created from a related diaminopyridine and incorporated into periodic mesoporous organosilica (PMO) nanoparticles. researchgate.netresearchgate.net These nanoparticles demonstrated an enhanced capacity for carbon dioxide (CO₂) adsorption, indicating a potential application in carbon capture technologies. researchgate.net Furthermore, a urea derivative of the aminopyridine scaffold, 1-(6-Aminopyridin-2-yl)-3-(4-nitrophenyl) urea , has been synthesized and analyzed using Density Functional Theory (DFT) calculations to understand its molecular structure and electronic properties, which are foundational for its use as a molecular sensor. scispace.comresearchgate.net

Foundational Research Gaps and Future Perspectives for 1- 6-aminopyridin-2-yl Ethanol

Despite its utility as a synthetic intermediate, there are significant research gaps concerning the compound 1-(6-Aminopyridin-2-yl)ethanol itself. Most of the available literature focuses on its more complex derivatives or analogs, leaving the specific biological and chemical properties of the parent molecule largely uncharacterized. There is a lack of published data on its specific bioactivity, receptor binding profiles, and potential therapeutic efficacy.

Future research should aim to fill these gaps to fully realize the potential of this compound. Key future perspectives include:

Systematic Biological Screening: A comprehensive evaluation of this compound against a wide array of biological targets is warranted. This could uncover novel activities in areas where aminopyridines have previously shown promise, such as kinase inhibition, antimicrobial effects, or as agents targeting the central nervous system. smolecule.com

Structure-Activity Relationship (SAR) Studies: The synthesis and comparative biological testing of a complete series of its positional isomers would provide crucial insights into the structure-activity relationships of aminopyridine-ethanols. This systematic approach is essential for the rational design of more potent and selective molecules.

Advanced Materials Science Applications: Building on the research into CO₂ capture, future studies could explore the incorporation of this compound and its derivatives into other advanced materials, such as polymers or metal-organic frameworks, to create new functional materials.

Computational and Mechanistic Studies: Employing computational methods like DFT, similar to the studies on its urea derivatives, can predict the reactivity and interaction of this compound with various chemical and biological systems. scispace.com These theoretical studies can guide experimental efforts, saving time and resources in the discovery of new applications for this versatile heterocyclic compound.

By addressing these research gaps, the scientific community can unlock the full potential of this compound, moving it from a simple building block to a key component in the development of new technologies and therapeutics.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(6-Aminopyridin-2-yl)ethanol, and how are reaction conditions optimized?

- Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, reacting 6-aminopyridine derivatives with ethanolamine or ethylene oxide under reflux conditions in absolute ethanol. Optimization involves adjusting stoichiometric ratios (e.g., 1:1.2 molar ratio of substrate to reagent), temperature (reflux at ~78°C), and reaction time (12–24 hours). Post-synthesis purification includes filtration, washing with ethanol, and crystallization from DMF/water mixtures . Purity validation via HPLC or NMR is critical to ensure >95% yield .

Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

- Answer : Key techniques include:

- NMR : and NMR to confirm the pyridine ring protons (δ 6.5–8.5 ppm) and ethanol side chain (δ 3.5–4.5 ppm).

- FT-IR : Peaks at ~3300 cm (N-H stretch), 1600 cm (C=N), and 1050 cm (C-O).

- HPLC/MS : For molecular weight confirmation (MW 138.16 g/mol) and impurity profiling using reverse-phase C18 columns with acetonitrile/water mobile phases .

Advanced Research Questions

Q. How can crystallographic data contradictions be resolved during structural determination of this compound derivatives?

- Answer : Contradictions in X-ray diffraction data (e.g., disorder in the ethanol side chain) require iterative refinement using programs like SHELXL . Strategies include:

- Applying restraints to bond lengths/angles for disordered regions.

- Testing twinning models for non-merohedral twinning.

- Cross-validating with DFT-calculated geometries (e.g., B3LYP/6-31G* basis set) to resolve ambiguities in hydrogen bonding networks .

Q. What methodologies are effective for evaluating the biological activity of this compound derivatives in drug discovery?

- Answer :

- Anticancer assays : MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with IC determination after 48-hour exposure.

- Anti-inflammatory screening : COX-2 inhibition assays using ELISA kits.

- Structural optimization : Introducing fluorinated or trifluoromethyl groups (e.g., as in ) to enhance bioavailability.

- ADMET profiling : Use in silico tools like SwissADME to predict permeability and toxicity .

Q. How can researchers address contradictions in experimental data during reaction scalability studies?

- Answer : Contradictions (e.g., inconsistent yields at larger scales) are analyzed via:

- Design of Experiments (DoE) : Multivariate analysis to identify critical parameters (e.g., stirring rate, solvent volume).

- In situ monitoring : ReactIR or PAT (Process Analytical Technology) to track intermediate formation.

- Retrosynthetic deconstruction : Isolating reaction steps to pinpoint bottlenecks, such as byproduct formation during ethanolamine coupling .

Q. What strategies improve the stability of this compound under storage and experimental conditions?

- Answer :

- Storage : Lyophilization and storage at -20°C under inert gas (N) to prevent oxidation.

- Buffered solutions : Use pH 7.4 PBS for aqueous stability studies.

- Degradation analysis : Forced degradation under heat/light, followed by LC-MS to identify breakdown products (e.g., pyridine ring oxidation) .

Methodological Notes

- Synthesis : Ethanolamine coupling steps require anhydrous conditions to avoid hydrolysis .

- Crystallography : SHELXL’s TWIN and BASF commands are critical for handling twinned crystals .

- Biological assays : Dose-response curves should include positive controls (e.g., doxorubicin for anticancer studies) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。